molecular formula C10H14N2O4S B1461915 Methyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate CAS No. 745078-03-9

Methyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate

Cat. No.: B1461915
CAS No.: 745078-03-9
M. Wt: 258.3 g/mol
InChI Key: QYBMXOPMKOCQGN-UHFFFAOYSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate is a chemical compound with the molecular formula C10H14N2O4S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Mechanism of Action

Target of Action

This compound is a building block used in various chemical syntheses , and its specific targets would depend on the final compounds it is used to create.

Biochemical Pathways

As a building block in chemical syntheses , its impact on biochemical pathways would be determined by the final compounds it is used to create and their specific interactions within biological systems.

Result of Action

As a building block in chemical syntheses , its effects would be determined by the final compounds it is used to create and their specific interactions within biological systems.

Action Environment

It is noted that this compound should be stored in a dry environment at 2-8°c .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate typically involves the reaction of 2-aminothiazole-5-carboxylic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid in dichloromethane (DCM).

Major Products:

    Hydrolysis: 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylic acid.

    Deprotection: Methyl 2-amino-thiazole-5-carboxylate.

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

  • 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylic acid
  • Methyl 2-amino-thiazole-5-carboxylate
  • 2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate

Uniqueness: Methyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate is unique due to its combination of a thiazole ring with both a Boc-protected amine and an ester functional group. This combination allows for selective reactions and modifications, making it a valuable intermediate in synthetic chemistry .

Biological Activity

Methyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate (MBC) is a compound of significant interest in medicinal chemistry, particularly for its role as an intermediate in the synthesis of potent pharmaceuticals such as Dasatinib, a dual Src/Abl and c-Kit inhibitor used in treating various forms of leukemia. This article delves into the biological activity of MBC, highlighting its mechanisms, efficacy, and potential applications based on diverse research findings.

  • Chemical Formula : C12H18N2O4S
  • Molecular Weight : 286.35 g/mol
  • CAS Number : 1332873-10-5

MBC exhibits its biological activity primarily through its structural interaction with specific protein targets involved in cell signaling pathways. The thiazole ring structure is crucial for its binding affinity to targets such as kinases, which are pivotal in cancer cell proliferation and survival.

Key Mechanisms:

  • Inhibition of HSET (KIFC1) : MBC has been shown to inhibit HSET, a kinesin that facilitates the clustering of centrosomes in cancer cells. This inhibition can lead to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .
  • Role as an Intermediate : As an intermediate in the synthesis of Dasatinib, MBC contributes to the creation of compounds that can effectively inhibit Bcr-Abl kinase activity, crucial for treating imatinib-resistant chronic myelogenous leukemia (CML) .

In Vitro Studies

Research indicates that MBC and its derivatives exhibit micromolar to nanomolar inhibitory activity against various kinases. For instance, one study reported an IC50 value of 2.7 μM for HSET inhibition, demonstrating its potential as a therapeutic agent against cancers reliant on this protein .

Case Studies

  • Dasatinib Synthesis : MBC is integral in synthesizing Dasatinib, which has shown efficacy against multiple forms of leukemia and other cancers. The compound's ability to target resistant forms of Bcr-Abl highlights its importance in ongoing cancer therapy research .
  • Antimicrobial Activity : Recent studies have explored the antimicrobial properties of thiazole derivatives, including MBC. These compounds have shown promising activity against resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa .

Data Table: Biological Activities of MBC and Related Compounds

Compound NameTargetIC50 (µM)Notes
This compoundHSET (KIFC1)2.7Inhibits centrosome clustering
DasatinibBcr-Abl<0.01Effective against imatinib-resistant CML
Benzothiazole derivativesAcinetobacter baumanniiVariablePotential antimicrobial activity

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(14)12-8-11-5-6(17-8)7(13)15-4/h5H,1-4H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBMXOPMKOCQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00668700
Record name Methyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745078-03-9
Record name Methyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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